1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid
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Overview
Description
1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with an oxo group and an isopropoxy group, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine-2-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent to form the isopropyl ester. This intermediate is then oxidized using an appropriate oxidizing agent to introduce the oxo group at the 1-position of the pyridine ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxo group and isopropoxy group play crucial roles in binding to active sites and modulating biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid can be compared with similar compounds like pyridine-2-carboxylic acid derivatives and other oxo-substituted pyridines. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the oxo and isopropoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Similar Compounds
- Pyridine-2-carboxylic acid
- 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid
- 1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
90610-55-2 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-oxido-4-propan-2-yloxypyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-10(13)8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI Key |
VYVODFCNPWRHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=[N+](C=C1)[O-])C(=O)O |
Origin of Product |
United States |
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